molecular formula C12H28ClN B3013339 Methyl(undecyl)amine hydrochloride CAS No. 100543-05-3

Methyl(undecyl)amine hydrochloride

Cat. No.: B3013339
CAS No.: 100543-05-3
M. Wt: 221.81
InChI Key: RJSHPNJCEAKIPF-UHFFFAOYSA-N
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Description

Methyl(undecyl)amine hydrochloride: is an organic compound with the chemical formula C12H28ClN . It is a derivative of amine, where a methyl group is attached to an undecyl chain, and it is commonly used in various chemical and industrial applications. This compound is typically found in the form of a white crystalline powder and is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction of Undecylamine with Methyl Chloride: One common method involves the reaction of undecylamine with methyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}{23}\text{NH}{27}\text{NH}_2\text{Cl} ]

    Reductive Amination: Another method involves the reductive amination of undecanal with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In industrial settings, the production of methyl(undecyl)amine hydrochloride often involves large-scale batch reactions using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl(undecyl)amine hydrochloride can undergo oxidation reactions to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typical reducing agents.

    Substitution: Alkyl halides or sulfonates can be used as reagents for substitution reactions.

Major Products Formed:

    Amine Oxides: Formed through oxidation.

    Primary Amines: Formed through reduction.

    Substituted Amines: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry:

    Catalysis: Methyl(undecyl)amine hydrochloride is used as a catalyst in various organic synthesis reactions.

    Surfactants: It is employed in the production of surfactants due to its amphiphilic nature.

Biology:

    Biochemical Studies: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.

Medicine:

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Corrosion Inhibitors: this compound is used as a corrosion inhibitor in industrial applications.

    Textile Industry: It is used in the textile industry for dyeing and finishing processes.

Mechanism of Action

The mechanism of action of methyl(undecyl)amine hydrochloride involves its interaction with various molecular targets. In biochemical applications, it can act as a ligand that binds to specific proteins or enzymes, altering their activity. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of biomolecules, facilitating its role in catalysis and inhibition.

Comparison with Similar Compounds

    Methylamine: A simpler amine with the formula CHNH.

    Undecylamine: An amine with an undecyl chain but without the methyl group.

    Dimethylamine: An amine with two methyl groups attached to the nitrogen atom.

Uniqueness: Methyl(undecyl)amine hydrochloride is unique due to its combination of a long hydrophobic undecyl chain and a hydrophilic methyl group. This dual nature makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and corrosion inhibitors.

Properties

IUPAC Name

N-methylundecan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-2;/h13H,3-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSHPNJCEAKIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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